molecular formula C17H12ClNO2 B8355132 6-Hydroxy-naphthalene-1-carboxylic acid(4-chlorophenyl)-amide

6-Hydroxy-naphthalene-1-carboxylic acid(4-chlorophenyl)-amide

Cat. No.: B8355132
M. Wt: 297.7 g/mol
InChI Key: RVZQNKWFXSHTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-naphthalene-1-carboxylic acid(4-chlorophenyl)-amide is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-hydroxynaphthalene-1-carboxamide

InChI

InChI=1S/C17H12ClNO2/c18-12-4-6-13(7-5-12)19-17(21)16-3-1-2-11-10-14(20)8-9-15(11)16/h1-10,20H,(H,19,21)

InChI Key

RVZQNKWFXSHTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 6-hydroxy-naphthalene-1-carboxylic acid (0.2 g, 1.06 mmol) in 10.6 mL of SOCl2 and 1 drop of DMF was heated to 40° C. After 4 h, the solution was concentrated to dryness and placed under high vacuum overnight. The crude residue was dissolved in 3.5 mL of CH2Cl2. To the resulting solution was added DIEA (0.554 mL, 3.18 mmol), 4-chlorophenylamine (0.162 g, 1.27 mmol) and a catalytic amount of DMAP. The reaction was stirred under an argon atmosphere for 2 days. The reaction was diluted with CH2Cl2, washed with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine. The organic layer was dried (Na2SO4), filtered and concentrated. The residue was passed through a medium-pressure silica gel column (solvent gradient: 94:6 CH2Cl2:MeOH; 95:5 CH2Cl2:MeOH; 90:10 CH2Cl2:MeOH) to afford the desired crude compound. The fractions were concentrated to dryness to afford a solid residue. The residue was triturated with CHCl3 to afford the desired compound as a pale yellow solid.
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0.2 g
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reactant
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10.6 mL
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0.554 mL
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0.162 g
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